molecular formula C20H19N3O3 B2363825 4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide CAS No. 1004640-02-1

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide

Cat. No.: B2363825
CAS No.: 1004640-02-1
M. Wt: 349.39
InChI Key: AWTXKEAICHMRJE-UHFFFAOYSA-N
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Description

4-Methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide is a pyridazine-derived carboxamide compound characterized by a central pyridazine ring substituted with a methoxy group at position 4, a phenyl group at position 1, and a 6-oxo moiety. The carboxamide group at position 3 is further modified with a 4-methylbenzyl substituent. Its crystallographic and hydrogen-bonding properties can be analyzed using tools like SHELX and ORTEP , which are critical for understanding its solid-state behavior.

Properties

IUPAC Name

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O3/c1-14-8-10-15(11-9-14)13-21-20(25)19-17(26-2)12-18(24)23(22-19)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTXKEAICHMRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common method involves the condensation of 4-methoxybenzylamine with a suitable pyridazine derivative under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, and requires specific temperature and pressure conditions to achieve high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and high purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process while maintaining consistency and quality .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies using techniques like molecular docking and biochemical assays are required to elucidate the exact mechanism .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with the target molecule, enabling comparative analysis of their physicochemical and functional properties:

N-(4-Methoxyphenyl)-6-Methyl-4-(4-Methylphenyl)-2-Oxo-1,2,3,4-Tetrahydro-5-Pyrimidinecarboxamide ()

  • Structural Differences :
    • The central heterocycle is a pyrimidine (1,3-diazine) rather than a pyridazine (1,2-diazine).
    • The 6-oxo group in the target compound is replaced with a 2-oxo group here.
    • The substituents include a tetrahydro-pyrimidine ring, introducing additional saturation and conformational rigidity.
  • Implications: Pyrimidine derivatives are more common in nucleobase analogs (e.g., antiviral or anticancer agents), whereas pyridazines are often explored for anti-inflammatory or kinase inhibition.

N-(4-Methoxyphenyl)-1-Methyl-6-Oxopyridazine-3-Carboxamide ()

  • Structural Differences :
    • The 4-methylbenzyl group in the target compound is replaced with a 4-methoxyphenyl substituent.
    • A methyl group is present at position 1 of the pyridazine ring.
  • The methyl group at position 1 may sterically hinder interactions with flat binding pockets (e.g., ATP-binding sites in kinases) .

4-Hydroxy-N-[(Methoxyimino)Methyl]-6-Oxo-1-Phenyl-1,6-Dihydro-3-Pyridazinecarboxamide ()

  • Structural Differences: The methoxy group at position 4 is replaced with a hydroxyl group. The 4-methylbenzyl substituent is substituted with a methoxyimino methyl group.
  • Implications: The hydroxyl group enhances polarity and hydrogen-bond donor capacity, likely improving aqueous solubility but reducing membrane permeability. The methoxyimino group introduces a tautomeric equilibrium, which could influence binding kinetics in biological systems .

Key Comparative Data

Compound Name Molecular Formula Key Substituents Structural Features Potential Impact on Properties
Target Compound C₂₁H₂₁N₃O₃ 4-Methoxy, 4-methylbenzyl, 1-phenyl Pyridazine core, carboxamide Moderate lipophilicity, hydrogen-bond acceptor
N-(4-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-tetrahydro-pyrimidine C₂₀H₂₃N₃O₂ 4-Methylphenyl, tetrahydro-pyrimidine, 2-oxo Saturated pyrimidine, rigid conformation Reduced aromaticity, higher metabolic stability
N-(4-Methoxyphenyl)-1-methyl-6-oxopyridazine-3-carboxamide C₁₃H₁₃N₃O₃ 1-Methyl, 4-methoxyphenyl Smaller substituents, pyridazine core Enhanced solubility, steric hindrance at position 1
4-Hydroxy-N-[(methoxyimino)methyl]-6-oxo-1-phenylpyridazine C₁₃H₁₂N₄O₄ 4-Hydroxy, methoxyimino methyl Hydroxyl donor, tautomeric methoxyimino High polarity, dynamic binding modes

Research Findings and Functional Insights

  • Hydrogen-Bonding Patterns: The target compound’s pyridazine core and carboxamide group enable diverse hydrogen-bonding interactions, as predicted by graph-set analysis (). The 4-methoxy and 6-oxo groups act as hydrogen-bond acceptors, while the carboxamide NH serves as a donor.
  • Lipophilicity and Solubility :
    The 4-methylbenzyl group in the target compound contributes to higher logP values compared to the 4-methoxyphenyl analog (), suggesting better membrane penetration but lower aqueous solubility.
  • Biological Relevance: While direct activity data are unavailable, pyridazine carboxamides are frequently associated with kinase inhibition (e.g., p38 MAPK). The methoxyimino variant () may exhibit unique tautomer-dependent activity, as seen in similar Schiff base derivatives .

Biological Activity

4-Methoxy-N-[(4-methylphenyl)methyl]-6-oxo-1-phenylpyridazine-3-carboxamide is a complex organic compound belonging to the pyridazine family. Its unique molecular structure, characterized by a pyridazine ring and various functional groups, suggests potential biological activities that warrant investigation. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

The molecular formula for this compound is C19H20N2O3C_{19}H_{20}N_{2}O_{3}, with a molecular weight of approximately 328.37 g/mol. The structure includes:

  • Pyridazine ring : A six-membered ring containing two nitrogen atoms.
  • Methoxy group : Enhances solubility and reactivity.
  • Carboxamide group : Contributes to the compound's interaction with biological targets.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that derivatives of pyridazine can inhibit specific kinases involved in tumorigenesis, suggesting that this compound may also possess similar properties.

Key Findings:

  • Kinase Inhibition : Preliminary studies suggest that this compound may act as a selective inhibitor of Met kinase, which is crucial in cancer cell proliferation and survival.
  • Cell Viability Assays : In vitro studies demonstrate reduced viability of cancer cell lines treated with this compound, indicating potential cytotoxic effects.

Anti-inflammatory Activity

The compound's ability to modulate inflammatory pathways has also been investigated. The presence of the methoxy group is believed to enhance its anti-inflammatory effects by inhibiting pro-inflammatory mediators.

Research Highlights:

  • Inhibition of Cytokines : The compound may reduce the production of inflammatory cytokines such as TNF-alpha and IL-6, which are often elevated in chronic inflammatory conditions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, inhibiting their activity and altering downstream signaling pathways.
  • Receptor Modulation : It may modulate receptor activity, impacting cellular responses related to growth and inflammation.

Case Studies

Several studies have explored the pharmacological potential of similar compounds:

StudyFindings
Cho et al. (2017)Investigated the combination of trametinib and 4-methylumbelliferone in malignant pleural mesothelioma, showing enhanced antitumor effects through ERK blockade .
Research on Pyridazine DerivativesDemonstrated significant inhibition of various cancer cell lines, supporting the hypothesis that structural modifications can enhance biological activity.

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